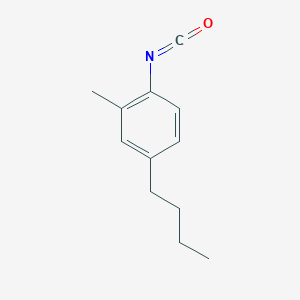

4-Butyl-1-isocyanato-2-methylbenzene

Description

Overview of Isocyanates as Reactive Chemical Building Blocks

Isocyanates are organic compounds characterized by the presence of the functional group -N=C=O. wikipedia.orgdoxuchem.com This group's carbon atom is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it highly susceptible to nucleophilic attack. nih.gov This inherent reactivity allows isocyanates to readily form stable chemical bonds with a variety of compounds containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgdoxuchem.com

The reaction of an isocyanate with an alcohol results in the formation of a urethane (B1682113) linkage, a cornerstone of polyurethane chemistry. wikipedia.orgdoxuchem.com When a diisocyanate is treated with a diol or polyol, long polymer chains known as polyurethanes are formed. wikipedia.org Similarly, isocyanates react with amines to produce urea (B33335) linkages, and with water to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas. wikipedia.org This latter reaction is fundamental to the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

The versatility of these reactions makes isocyanates essential intermediates in organic synthesis and polymer production, enabling the creation of materials with tailored properties. nih.govcrowdchem.net

Classification of Isocyanates: Aromatic versus Aliphatic Structural Context

Isocyanates are broadly categorized into two main types based on their molecular structure: aromatic and aliphatic. pcimag.com This classification is determined by the nature of the organic radical (R-group) attached to the isocyanate functional group. nih.gov

Aromatic Isocyanates : In these compounds, the isocyanate group is directly attached to an aromatic ring. gas-sensing.comtri-iso.com This configuration significantly influences the reactivity of the -N=C=O group. The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the carbon atom in the isocyanate group, making aromatic isocyanates more reactive than their aliphatic counterparts. gas-sensing.compcimag.com Common examples include Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). pflaumer.com

Aliphatic Isocyanates : In this class, the isocyanate group is bonded to a non-aromatic, aliphatic carbon structure, which can be linear, branched, or cyclic. doxuchem.com Examples include Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). pflaumer.com Aliphatic isocyanates are generally less reactive than aromatic ones. pcimag.com A key advantage of aliphatic isocyanates is their superior resistance to UV radiation, which prevents the yellowing and degradation often seen in materials made with aromatic isocyanates upon exposure to sunlight. pflaumer.com

The structural differences between these two classes lead to distinct properties in the final polymer products, guiding their selection for specific applications. pflaumer.com

Table 1: Comparison of Aromatic and Aliphatic Isocyanates

| Feature | Aromatic Isocyanates | Aliphatic Isocyanates |

|---|---|---|

| Structure | -NCO group attached to an aromatic ring | -NCO group attached to a linear, branched, or cyclic alkyl chain |

| Reactivity | Higher reactivity, faster curing times pflaumer.com | Lower reactivity, slower curing times pflaumer.com |

| UV Stability | Poor; prone to yellowing with UV exposure pflaumer.com | Excellent; maintain color and gloss pflaumer.com |

| Cost | Generally more cost-effective pflaumer.com | Higher cost megabondchem.com |

| Common Examples | Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI) pflaumer.com | Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI) pflaumer.com |

Strategic Role of Aromatic Isocyanates in Advanced Polymer Architectures and Synthetic Chemistry

The high reactivity and structural rigidity of aromatic isocyanates make them strategically vital in the synthesis of advanced polymers with robust mechanical properties and thermal stability. pflaumer.comdoxuchem.com Their rapid curing characteristics are highly advantageous in manufacturing processes that require quick turnaround times. pflaumer.com

Aromatic isocyanates are fundamental to the production of a vast range of polyurethane materials, including:

Flexible and Rigid Foams : Widely used in furniture, insulation, and automotive components. gas-sensing.com

Elastomers : For durable materials like wheels, gaskets, and industrial rollers that require resilience. gas-sensing.com

High-Strength Adhesives and Coatings : Utilized in construction and industrial products where strong, resilient bonds are necessary. gas-sensing.com

The incorporation of the rigid aromatic structure into the polymer backbone enhances properties such as hardness and abrasion resistance, making these materials suitable for heavy-duty applications. pflaumer.com While their poor UV stability limits their use in outdoor applications where color retention is critical, they are preferred for indoor uses or as primers where their mechanical performance and cost-effectiveness are paramount. tri-iso.compflaumer.com The ability to create highly cross-linked networks by using di- or poly-functional aromatic isocyanates allows for the development of materials with increased stiffness and enhanced chemical and thermal resistance. tri-iso.com

In synthetic chemistry, the predictable and high reactivity of aromatic isocyanates makes them valuable intermediates for creating a variety of organic compounds beyond polymers. sanyingpu.com

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDVZMFYBGXIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370878 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-81-9 | |

| Record name | 4-butyl-1-isocyanato-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aromatic Isocyanates

Phosgene-Based Routes for Aromatic Isocyanate Synthesis

The use of phosgene (B1210022), a highly reactive and toxic chemical, has long been the cornerstone of industrial isocyanate production. This method is valued for its efficiency and high yields, particularly in the synthesis of commodity isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). nwo.nlnih.gov

Industrial Production Processes from Primary Aromatic Amines

The industrial synthesis of aromatic isocyanates via phosgenation is a well-established, multi-step process. fsalforu.com It commences with the corresponding primary aromatic amine, which in the case of 4-Butyl-1-isocyanato-2-methylbenzene, would be 4-butyl-2-methylaniline (B126901). This amine is typically dissolved in an inert solvent, such as monochlorobenzene or dichlorobenzene. fsalforu.com

The process is often carried out in two distinct temperature stages to optimize reaction conditions and minimize side reactions: fsalforu.comsabtechmachine.com

Cold Phosgenation: The amine solution is reacted with a solution of phosgene in the same solvent at a relatively low temperature, typically below 70°C. fsalforu.comsabtechmachine.com This initial reaction leads to the formation of a carbamoyl (B1232498) chloride intermediate and amine hydrochloride. google.com

Hot Phosgenation: The reaction mixture is then heated to a higher temperature, generally between 100°C and 200°C, and treated with additional phosgene. fsalforu.comsabtechmachine.com In this stage, the carbamoyl chloride decomposes to the desired isocyanate and hydrogen chloride (HCl), and the amine hydrochloride is converted to carbamoyl chloride. google.com

A variation of this process involves gas-phase phosgenation, where the amine is vaporized and reacted with gaseous phosgene at elevated temperatures (200-600°C). nih.gov This method can be more economical and environmentally friendly due to reduced solvent usage, but it can also lead to the formation of unwanted deposits in the reactors. researchgate.net

Mechanistic Considerations of Phosgenation Reactions

The reaction between a primary aromatic amine and phosgene is an addition-elimination type mechanism. uni-miskolc.hu The reaction can proceed through two main pathways:

Stepwise Phosgenation: In this mechanism, one of the amino groups in a diamine is fully converted to an isocyanate group before the second amino group reacts. nih.gov

Phosgenations First: This pathway involves the initial formation of carbamoyl chloride at both amino groups, followed by the subsequent elimination of HCl to form the diisocyanate. nih.gov

Computational studies on the phosgenation of diamines like 2,4-toluenediamine (2,4-TDA) and 4,4'-methylenedianiline (B154101) (MDA) have shown that the reaction barriers are significantly lower in a solvent like o-dichlorobenzene compared to the gas phase. researchgate.netnih.gov The formation of a thermodynamically stable amine hydrochloride intermediate can temporarily mask the amine from reacting with phosgene. researchgate.net

Phosgene-Free and Sustainable Synthesis Pathways for Aromatic Isocyanates

Growing concerns over the extreme toxicity of phosgene have spurred significant research into alternative, more sustainable methods for isocyanate synthesis. nwo.nlresearchgate.net These phosgene-free routes aim to provide safer and more environmentally benign processes.

Catalytic Reductive Carbonylation of Nitro Aromatic Compounds

A promising phosgene-free alternative is the catalytic reductive carbonylation of nitroaromatic compounds. researchgate.netukessays.com This method allows for the direct conversion of a nitro group to an isocyanate group using carbon monoxide (CO) as the carbonyl source. researchgate.net The corresponding starting material for this compound would be 1-butyl-2-methyl-4-nitrobenzene.

This reaction is typically catalyzed by transition metal complexes, with Group VIII metals like palladium and rhodium showing significant activity. researchgate.netbohrium.com The process can be designed to produce either the isocyanate directly or a carbamate (B1207046) intermediate, which can then be thermally decomposed to the isocyanate. nih.govresearchgate.net

Key aspects of this methodology include:

Catalyst Systems: Palladium complexes with nitrogen-containing ligands, such as phenanthroline derivatives, have been found to be effective. osti.gov The presence of a Lewis acid cocatalyst can also promote the reaction. researchgate.net

Reaction Conditions: The direct synthesis of isocyanates often requires forcing conditions, which can lead to oligomerization of the product. researchgate.net Performing the reaction in the presence of an alcohol leads to the formation of a more stable carbamate, which can be isolated and then converted to the isocyanate in a separate step. researchgate.net

Mechanism: The generally accepted mechanism involves the formation of a nitrene intermediate, which is then carbonylated to yield the isocyanate. bohrium.com

| Catalyst System | Substrate | Product | Key Findings |

| Pd-phenanthroline complexes | Aromatic nitro compounds | Carbamates | High activity and selectivity, improved with benzoic acid addition. osti.gov |

| Group VIII transition metal complexes | Nitroaromatics | Isocyanates or Carbamates | Environmentally benign alternative to phosgene routes. researchgate.net |

| Rhodium and Ruthenium catalysts | Nitro compounds in alcohol | Carbamates | Nitrene complexes are key intermediates in the reaction mechanism. bohrium.com |

Rearrangement Reactions (e.g., Curtius Rearrangement) in Isocyanate Synthesis

Rearrangement reactions provide another important phosgene-free pathway to isocyanates. The Curtius rearrangement, discovered by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. numberanalytics.comwikipedia.org The isocyanate can then be reacted with various nucleophiles to yield amines, carbamates, or ureas. wikipedia.org

The synthesis of this compound via this route would start with 4-butyl-2-methylbenzoic acid. The key steps are:

Formation of Acyl Azide: The carboxylic acid is converted to an acyl azide. This can be achieved by reacting the corresponding acyl chloride or anhydride (B1165640) with sodium azide. numberanalytics.com A one-pot method involves reacting the carboxylic acid directly with reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.orgacs.org

Thermal Decomposition: The acyl azide is then heated, leading to a concerted rearrangement where the R-group migrates with full retention of its configuration to produce the isocyanate. wikipedia.org

The Curtius rearrangement is valued for its tolerance of a wide range of functional groups and the mild reaction conditions that can often be employed. wikipedia.orgnih.gov

| Starting Material | Reagents | Intermediate | Product |

| Aromatic Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide | Acyl Azide | Isocyanate (trapped as carbamate) organic-chemistry.orgacs.org |

| Acyl Chloride/Anhydride | Sodium Azide | Acyl Azide | Isocyanate numberanalytics.com |

Exploration of Bio-based Feedstocks for Isocyanate Production

The drive for sustainability has led to the exploration of bio-based feedstocks for the production of isocyanates. rsc.orgpatsnap.com This approach aims to reduce the reliance on petrochemicals and develop "green" polyurethanes. rsc.org While much of the focus has been on developing bio-polyols, there is growing interest in synthesizing isocyanates from renewable resources. rsc.orgresearchgate.net

Potential bio-based precursors for aromatic isocyanates include lignin-based aromatic compounds. researchgate.net The synthetic strategies often involve converting bio-derived molecules into intermediates that can then be transformed into isocyanates using phosgene-free methods like the Curtius rearrangement. researchgate.net For example, long-chain dicarboxylic acids derived from vegetable oils can be converted to the corresponding diisocyanates via their acyl azides. researchgate.net

The development of bio-based isocyanates is still an emerging field, with challenges in achieving cost-competitiveness and matching the performance of their petroleum-based counterparts. rsc.org However, the ongoing research in this area holds significant promise for the future of sustainable polymer chemistry. patsnap.com

Synthetic Routes to Key Precursors: Focusing on 4-Butyl-2-methylaniline

The synthesis of 4-butyl-2-methylaniline is a crucial step in the production of this compound. The strategic placement of the butyl group at the para-position relative to the amino group and ortho to the methyl group dictates the synthetic approach. The electronic and steric effects of the substituents on the aromatic ring must be carefully considered to achieve the desired regioselectivity.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. acs.org However, the direct alkylation of anilines is often challenging due to the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. acs.org To circumvent this, the amino group is typically protected, for instance, by acetylation to form an amide. This protected group then directs incoming electrophiles to the para position.

In a potential synthesis of 4-butyl-2-methylaniline, the starting material would be N-acetyl-o-toluidine. The acetyl group, being a para-director, would favor the introduction of the butyl group at the position para to the acetamido group. The alkylating agent could be a butyl halide (e.g., 1-chlorobutane), an alkene (e.g., 1-butene), or an alcohol (e.g., 1-butanol), in the presence of a suitable Lewis or Brønsted acid catalyst. acs.org

A general reaction scheme is as follows:

Protection of the amine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine.

Friedel-Crafts Alkylation: The N-acetyl-o-toluidine is then subjected to Friedel-Crafts butylation.

Deprotection: The resulting N-(4-butyl-2-methylphenyl)acetamide is hydrolyzed to yield 4-butyl-2-methylaniline.

The choice of catalyst and reaction conditions is critical to optimize the yield and regioselectivity. Common Lewis acid catalysts include AlCl₃ and FeCl₃. acs.org The table below summarizes hypothetical reaction conditions and outcomes for the butylation step based on analogous reactions reported in the literature.

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of para-isomer (%) |

|---|---|---|---|---|---|

| 1-Butene | H₃PO₄ | - | 150 | 4 | 65 |

| 1-Butanol | H₂SO₄ | - | 120 | 6 | 60 |

| 2-Butanol | BF₃·O(C₂H₅)₂ | Hexane | 80 | 5 | 70 (as sec-butyl) |

| 1-Chlorobutane | AlCl₃ | CS₂ | 40 | 3 | 75 |

This table presents plausible data for the Friedel-Crafts butylation of N-acetyl-o-toluidine based on general principles of such reactions.

An alternative and often more regioselective route to 4-butyl-2-methylaniline is through the synthesis and subsequent reduction of a nitroaromatic precursor. This multi-step approach offers better control over the final substitution pattern. The synthesis begins with a commercially available starting material, p-butyltoluene, which is first nitrated and then the nitro group is reduced to an amine.

The key intermediate in this synthesis is 4-butyl-2-nitrotoluene. The nitration of p-butyltoluene is expected to yield the desired 2-nitro isomer as a major product due to the ortho,para-directing effects of the butyl and methyl groups. The nitrating agent is typically a mixture of nitric acid and sulfuric acid. mdpi.com

The reaction sequence is as follows:

Nitration: p-Butyltoluene is nitrated to form 4-butyl-2-nitrotoluene.

Reduction: The nitro group of 4-butyl-2-nitrotoluene is then reduced to an amino group to yield 4-butyl-2-methylaniline.

The reduction of the nitro group can be achieved by various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media). chemicalbook.com Catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is also an effective method. chemicalbook.com

The table below outlines representative conditions for the two-step synthesis of 4-butyl-2-methylaniline from p-butyltoluene.

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | - | 0-10 | 2 | 85 |

| Reduction | H₂, Pd/C | Ethanol | 25 | 3 | 95 |

| Fe, HCl | Water/Ethanol | 80 | 4 | 90 | |

| SnCl₂, HCl | Ethanol | 70 | 5 | 92 |

This table presents plausible data for the synthesis of 4-butyl-2-methylaniline via the reductive amination pathway, based on established chemical transformations.

Reactivity and Reaction Mechanisms of Aromatic Isocyanates

Fundamental Reaction Pathways of the Isocyanate Group

The isocyanate moiety exhibits a rich and varied reactivity, participating in numerous addition reactions. These reactions can be broadly categorized into nucleophilic additions with compounds containing active hydrogen atoms and self-addition reactions.

The most prominent reactions of isocyanates involve the addition of compounds possessing active hydrogen atoms, such as alcohols, amines, and thiols. This reactivity stems from the electrophilic character of the central carbon atom of the isocyanate group, which readily undergoes attack by nucleophiles.

Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (B1682113) linkage. This reaction is of paramount importance in the synthesis of polyurethanes. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, followed by a proton transfer to the nitrogen atom.

The uncatalyzed reaction rate is influenced by the nature of both the isocyanate and the alcohol. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. However, the presence of electron-donating substituents on the aromatic ring, such as the butyl and methyl groups in 4-Butyl-1-isocyanato-2-methylbenzene, can decrease this reactivity. Steric hindrance around the isocyanate group and the hydroxyl group also plays a significant role, with primary alcohols reacting faster than secondary and tertiary alcohols.

Reaction with Amines: The reaction of isocyanates with primary and secondary amines is extremely rapid and results in the formation of a urea (B33335) linkage. This reaction is significantly faster than the reaction with alcohols and typically does not require a catalyst. The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The reaction proceeds via a similar nucleophilic addition mechanism.

Reaction with Thiols: Isocyanates also react with thiols to form thiocarbamates (or thiourethanes). This reaction is generally slower than the reaction with alcohols and amines and often requires catalysis, typically by a tertiary amine. The lower reactivity of thiols compared to alcohols is due to the lower nucleophilicity of the sulfur atom.

The relative reactivity of active hydrogen compounds with isocyanates generally follows the order: primary aliphatic amines > primary aromatic amines > primary alcohols > water > phenols > thiols > carboxylic acids.

Table 1: Relative Reactivity of Selected Nucleophiles with Aromatic Isocyanates

| Nucleophile | Product | Relative Rate |

|---|---|---|

| Primary Aliphatic Amine | Urea | Very High |

| Primary Aromatic Amine | Urea | High |

| Primary Alcohol | Urethane | Moderate |

| Water | Urea (via carbamic acid) | Moderate |

| Phenol | Urethane | Low |

| Thiol | Thiocarbamate | Low |

Note: The relative rates are general and can be influenced by specific reactants, catalysts, and reaction conditions.

In addition to reacting with external nucleophiles, isocyanates can undergo self-addition reactions, primarily dimerization and trimerization, especially in the presence of specific catalysts.

Dimerization to Uretidiones: The dimerization of isocyanates leads to the formation of a four-membered heterocyclic ring known as a uretidione (or uretdione). This reaction is typically reversible and is favored at lower temperatures. Aromatic isocyanates are more prone to dimerization than their aliphatic counterparts. The dimerization is often catalyzed by tertiary phosphines. The stability of the uretidione ring is influenced by the substituents on the isocyanate.

Trimerization to Isocyanurates: The trimerization of three isocyanate molecules results in the formation of a highly stable, six-membered heterocyclic ring called an isocyanurate. This reaction is generally irreversible and is favored at higher temperatures compared to dimerization. The formation of isocyanurates is a key reaction in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. A wide variety of catalysts can promote trimerization, including tertiary amines, phosphines, alkali metal carboxylates, and various organometallic compounds.

Table 2: Common Catalysts for Isocyanate Self-Addition Reactions

| Reaction | Catalyst Class | Specific Examples |

|---|---|---|

| Dimerization | Tertiary Phosphines | Triethylphosphine, Triphenylphosphine |

| Trimerization | Tertiary Amines | Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane) |

| Alkali Metal Carboxylates | Potassium acetate, Potassium octoate | |

| Organometallic Compounds | Organotin compounds, Organozinc compounds |

Formation of Urethane and Urea Linkages in Polymer Chemistry

The reactions of isocyanates with diols (or polyols) and diamines (or polyamines) are the cornerstones of polyurethane and polyurea chemistry, respectively. These polymerization reactions lead to the formation of long-chain polymers with repeating urethane or urea linkages.

In the synthesis of polyurethanes, a diisocyanate or polyisocyanate is reacted with a polyol. The properties of the resulting polyurethane are highly dependent on the structure of both the isocyanate and the polyol. Aromatic isocyanates, such as derivatives of MDI (methylene diphenyl diisocyanate) and TDI (toluene diisocyanate), are widely used and generally impart rigidity and hardness to the polymer due to the stiffness of the aromatic rings. The presence of alkyl substituents on the aromatic ring, as in this compound, can influence the polymer's properties by affecting chain packing and intermolecular interactions.

Polyurea synthesis involves the reaction of a diisocyanate with a diamine. This reaction is extremely fast and is often used in applications requiring rapid curing, such as in spray coatings and reaction injection molding (RIM). The urea linkages formed are very stable and contribute to the excellent mechanical properties and thermal stability of polyurea polymers.

Generation of Diverse Heterocyclic Structures (e.g., Oxazolidones, Imides)

Beyond the formation of urethanes, ureas, and their self-addition products, isocyanates are versatile reagents for the synthesis of a variety of other heterocyclic compounds.

Oxazolidones: The reaction of isocyanates with epoxides can lead to the formation of five-membered heterocyclic rings known as oxazolidinones. This cycloaddition reaction is typically catalyzed and provides a route to valuable chemical intermediates and polymer structures.

Imides: Aromatic isocyanates can react with anhydrides to form imides, with the concomitant release of carbon dioxide. This reaction is particularly useful for the synthesis of poly(urethane-imide)s (PUIs), which exhibit enhanced thermal stability and flame retardancy compared to conventional polyurethanes. The reaction is often catalyzed and is believed to proceed through a seven-membered ring intermediate.

Influence of Aromatic Substituent Effects on Isocyanate Reactivity

The reactivity of the isocyanate group is significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic effect of a substituent is its ability to donate or withdraw electron density from the aromatic ring, which in turn affects the electrophilicity of the isocyanate carbon atom.

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the partial positive charge on the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.

Electron-donating groups (e.g., -CH₃, -OCH₃, alkyl groups like -C₄H₉) decrease the electrophilicity of the isocyanate carbon by donating electron density to the ring, thus reducing its reactivity.

In the case of this compound, both the butyl and methyl groups are electron-donating, which would be expected to decrease the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Steric Effects: The steric hindrance caused by bulky substituents near the isocyanate group can impede the approach of a nucleophile, thereby slowing down the reaction rate. Substituents in the ortho position to the isocyanate group have the most significant steric effect. In this compound, the methyl group is in the ortho position, which will sterically hinder the isocyanate group and reduce its reactivity. The butyl group in the para position will have a negligible steric effect but will contribute to the electronic effect.

The Hammett equation is a useful tool for quantifying the electronic effects of meta and para substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the substituent constant (σ) and the reaction constant (ρ). While specific Hammett constants for a butyl group are not as commonly tabulated as for other groups, it is known to be an electron-donating group.

Table 3: Hammett (σ) Constants for Selected Substituents

| Substituent | σ_meta | σ_para |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

| -Cl | 0.37 | 0.23 |

Note: Negative values indicate electron-donating groups, while positive values indicate electron-withdrawing groups.

Catalysis in Isocyanate Reaction Kinetics

Catalysis plays a crucial role in controlling the rate and selectivity of isocyanate reactions, particularly in industrial applications where specific reaction profiles are required. A wide variety of catalysts have been developed for different isocyanate reactions.

For Urethane Formation: The reaction between isocyanates and alcohols is commonly catalyzed by tertiary amines and organometallic compounds.

Tertiary amines (e.g., triethylamine, DABCO) are thought to function by activating the alcohol through the formation of a hydrogen-bonded complex, making the hydroxyl group more nucleophilic.

Organometallic catalysts , particularly organotin compounds (e.g., dibutyltin (B87310) dilaurate), are highly effective. The mechanism is believed to involve the formation of a complex between the catalyst and the isocyanate, which activates the isocyanate group towards nucleophilic attack. Other organometallic catalysts based on zinc, bismuth, and zirconium are also used as alternatives to tin-based catalysts due to environmental concerns.

For Trimerization: As mentioned in section 3.1.2, the trimerization of isocyanates to isocyanurates is almost always a catalyzed reaction. Common catalysts include:

Basic catalysts such as tertiary amines, phosphines, and alkali metal carboxylates.

Organometallic compounds can also promote trimerization, sometimes in competition with the urethane-forming reaction.

The choice of catalyst is critical as it can influence not only the reaction rate but also the selectivity between different reaction pathways (e.g., urethane formation vs. trimerization) and the properties of the final product.

Organometallic Catalysts (e.g., Tin-based Compounds, Titanium Complexes)

Organometallic compounds are highly effective catalysts for the reactions of aromatic isocyanates, particularly the urethane formation reaction with alcohols (polyols). Their catalytic activity is generally attributed to their ability to act as Lewis acids, activating the reactants and facilitating the nucleophilic attack.

Tin-based Compounds

Organotin compounds, such as dibutyltin dilaurate (DBTDL), are among the most widely used and efficient catalysts for the polyurethane reaction. reaxis.comborchers.com While specific kinetic data for this compound is not extensively documented, the general mechanism for aromatic isocyanates is well-established.

The catalytic action of tin compounds is believed to proceed through the formation of a complex with the reactants. One proposed mechanism involves the formation of a tin alkoxide from the reaction of the organotin catalyst with the alcohol. researchgate.net This alkoxide then reacts with the isocyanate to form a stannyl (B1234572) carbamate (B1207046) intermediate. Subsequent alcoholysis of this intermediate yields the urethane product and regenerates the tin alkoxide, completing the catalytic cycle. researchgate.net

Another proposed mechanism suggests the formation of a ternary complex between the organotin catalyst, the alcohol, and the isocyanate. The tin compound, acting as a Lewis acid, coordinates with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbon atom. Simultaneously, it can coordinate with the oxygen of the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate.

The catalytic activity of tin compounds is significantly higher than that of many other catalysts, including tertiary amines. researchgate.netgoogle.com However, they are generally not selective and can also catalyze side reactions, such as the reaction of isocyanates with water. wernerblank.com Due to toxicity concerns associated with some organotin compounds, research into alternative metal-based catalysts is ongoing. borchers.comwernerblank.com

Titanium Complexes

Titanium-based catalysts, such as alkoxy titanates and titanium chelates, are emerging as viable alternatives to organotin compounds. tib-chemicals.com They are known for their high catalytic activity in esterification and transesterification reactions and are also effective for urethane formation. tib-chemicals.comnih.gov Titanium catalysts are considered more environmentally friendly and less toxic than their tin counterparts. rsc.orgalfachemic.com

The mechanism of titanium catalysis is thought to involve the Lewis acidic titanium center coordinating with the reactants. For the isocyanate-hydroxyl reaction, it is proposed that titanium chelates activate the hydroxyl groups. wernerblank.com This activation facilitates an insertion mechanism, where the alcohol inserts into the Ti-O bond, followed by reaction with the isocyanate. This pathway is suggested to be more selective towards the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com Some research indicates that certain titanium catalysts can also increase the dissociation rate of blocked isocyanates, which are used to create thermally activated polyurethane systems. nih.gov

| Catalyst Type | Example Compounds | General Reactivity Profile with Aromatic Isocyanates | Proposed Mechanistic Feature |

| Tin-based | Dibutyltin dilaurate (DBTDL), Stannous Octoate | High catalytic activity for urethane formation; also catalyzes water-isocyanate reaction. reaxis.comborchers.comgoogle.com | Formation of a ternary complex or a tin alkoxide intermediate. researchgate.net |

| Titanium Complexes | Tetra-n-butyl titanate (TNBT), Ethyl acetoacetate (B1235776) titanate | High catalytic activity, can offer improved selectivity for the isocyanate-hydroxyl reaction over the water reaction. wernerblank.comtib-chemicals.com | Lewis acid activation of the hydroxyl group via an insertion mechanism. wernerblank.com |

Amine Catalysts (e.g., Tertiary Amines, DABCO)

Tertiary amines are a widely used class of catalysts for isocyanate reactions. google.compoliuretanos.com.br Their catalytic activity is primarily attributed to their basicity and nucleophilicity. They can be classified based on whether they predominantly promote the gelling reaction (isocyanate-polyol) or the blowing reaction (isocyanate-water). poliuretanos.com.br

Tertiary Amines

The mechanism of tertiary amine catalysis has been the subject of extensive study. Two main mechanisms are generally proposed:

Nucleophilic Catalysis : The tertiary amine attacks the electrophilic carbon of the isocyanate group to form a highly reactive, polarized intermediate complex. poliuretanos.com.bracs.org This activated complex is then more susceptible to attack by the hydroxyl group of the alcohol, leading to the formation of the urethane and regeneration of the amine catalyst. poliuretanos.com.br The availability of the lone pair of electrons on the nitrogen atom is crucial for this mechanism. poliuretanos.com.br

General Base Catalysis : The tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol. poliuretanos.com.bracs.org This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. The basicity of the amine is the predominant factor in this mechanism. poliuretanos.com.br

The steric hindrance around the nitrogen atom of the amine catalyst plays a significant role in its activity; less sterically hindered amines tend to be more effective catalysts. poliuretanos.com.bracs.org

DABCO (1,4-diazabicyclo[2.2.2]octane)

DABCO, also known as triethylenediamine (TEDA), is a bicyclic tertiary amine that is a particularly effective catalyst for polyurethane formation. wikipedia.orgresearchgate.net Its high catalytic activity is attributed to its unique structure, where the lone pairs of electrons on both nitrogen atoms are highly accessible due to the absence of significant steric hindrance. poliuretanos.com.brresearchgate.net

DABCO is considered a strong gel catalyst, meaning it strongly promotes the reaction between the isocyanate and the polyol. poliuretanos.com.br The proposed mechanism involves nucleophilic catalysis, where DABCO activates the isocyanate group, making it more susceptible to reaction with an alcohol. poliuretanos.com.brwikipedia.org Despite not being a very strong base, its unhindered structure allows it to be an exceptionally active catalyst for the reaction between isocyanate groups and compounds with active hydrogen. researchgate.net Studies have shown that DABCO exhibits intermediate to high catalytic activity in the reaction of isocyanates with water as well. researchgate.net

| Catalyst Type | Example Compounds | General Reactivity Profile with Aromatic Isocyanates | Proposed Mechanistic Feature |

| Tertiary Amines | Triethylamine (TEA), N-methylmorpholine (NMM) | Moderate to high catalytic activity; can be tailored to favor either gel or blow reactions. google.compoliuretanos.com.br | Acts via nucleophilic catalysis (activating the isocyanate) or general base catalysis (activating the alcohol). poliuretanos.com.bracs.org |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | High catalytic activity, particularly for the gel (urethane) reaction, due to low steric hindrance. poliuretanos.com.brresearchgate.net | Primarily nucleophilic catalysis, forming a highly reactive complex with the isocyanate. poliuretanos.com.brwikipedia.org |

Polymerization and Derivatization Strategies Via Aromatic Isocyanates

Formation of Polyurethane and Polyurea Systems

Polyurethanes are synthesized through the reaction of diisocyanates and polyols, while polyureas are formed from diisocyanates and polyamines. aidic.itthepolyureacompany.com The process often involves a two-step method where a prepolymer is first synthesized, followed by a chain extension or cross-linking step. aidic.it

In the synthesis of polyurethane or polyurea prepolymers, a diisocyanate is typically reacted with a polyol or polyamine in a molar excess of the isocyanate component. aidic.itthepolyureacompany.com This "prepolymer method" results in a polymer chain terminated with reactive NCO groups. The introduction of a monofunctional isocyanate such as 4-Butyl-1-isocyanato-2-methylbenzene into this reaction provides a powerful mechanism for stoichiometric control.

By reacting with the hydroxyl or amine groups of the polyol or polyamine, this compound effectively "caps" the chain, preventing further extension from that end. This allows for precise regulation of the average molecular weight and functionality of the resulting prepolymer. For instance, in a system containing a diol and a diisocyanate, adding the monofunctional isocyanate reduces the average number of reactive sites per molecule, thereby limiting the final molecular weight of the polymer.

Table 1: Effect of Monoisocyanate on Prepolymer Structure

| Diisocyanate:Diol:Monoisocyanate Molar Ratio | Resulting Prepolymer Structure | Average Functionality |

|---|---|---|

| 2 : 1 : 0 | Di-isocyanate terminated linear prepolymer | 2.0 |

| 2 : 1 : 0.5 | Mixture of di- and mono-isocyanate terminated prepolymers | < 2.0 |

This control is crucial for applications where polymer viscosity and processing characteristics must be tightly managed.

Cross-linking transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. This is typically achieved by using polyols or polyamines with a functionality greater than two or by secondary reactions of the urethane (B1682113) or urea (B33335) linkages at high temperatures to form allophanate (B1242929) or biuret (B89757) cross-links. tue.nl

As a monofunctional compound, this compound cannot act as a cross-linking agent itself. Its role is to control the cross-link density of the final polymer network. By reacting with a portion of the available hydroxyl or amine groups in the system, it reduces the number of sites available for the primary diisocyanate to form cross-links. This moderation of the network's structure allows for the fine-tuning of material properties, such as transitioning from a rigid thermoset to a more flexible elastomer.

Functionalization of Polymeric Materials

The reactivity of the isocyanate group makes it ideal for the post-synthesis modification of other materials, particularly for altering surface properties or creating well-defined polymer architectures.

Surface functionalization is a key strategy for enhancing the compatibility and performance of materials. bham.ac.uknih.gov The isocyanate group of this compound can covalently bond to a wide variety of substrates that possess active hydrogen atoms on their surface, such as cellulose (B213188), silica (B1680970), metal oxides, and other polymers.

This grafting process attaches the butyl-tolyl group to the surface, which can fundamentally alter its characteristics. For example, grafting onto a hydrophilic surface like cellulose or silica will increase its hydrophobicity due to the nonpolar nature of the butyl and aromatic components. This technique is used to improve moisture resistance, enhance compatibility with nonpolar polymer matrices in composites, and control surface energy.

Table 2: Surface Modification with this compound

| Substrate | Surface Functional Groups | Resulting Surface Property | Potential Application |

|---|---|---|---|

| Cellulose (Paper, Cotton) | Hydroxyl (-OH) | Increased hydrophobicity, water repellency | Water-resistant coatings |

| Silica Gel, Glass | Silanol (Si-OH) | Reduced polarity, improved dispersion in organic media | Chromatography, polymer fillers |

The creation of polymer networks with a well-defined microscopic structure is crucial for advanced material applications. utwente.nl A common method involves the synthesis of isocyanate-terminated prepolymers, which are then cross-linked. utwente.nl For example, a well-defined network can be formed by the trimerization of three isocyanate end groups to form a stable isocyanurate ring, which acts as a trifunctional cross-link point. utwente.nl

While prepolymers intended for network formation must be di- or poly-functional, this compound can be used to control the length of the polymer chains between these cross-link points. In a synthesis using a diol and an excess of diisocyanate, a controlled amount of the monofunctional isocyanate can be added to regulate the molecular weight of the resulting NCO-terminated prepolymers. When these prepolymers are subsequently cross-linked, the distance between the network junctions is directly related to the prepolymer chain length, allowing for precise control over the network's mechanical properties.

Development of Advanced Polymer Architectures

Beyond basic linear or cross-linked polymers, this compound can be employed in the synthesis of more complex, advanced polymer architectures. Its ability to selectively react with specific functional groups makes it a valuable tool for creating polymers with precisely defined end-groups.

For instance, a polymer synthesized via a different mechanism (e.g., living polymerization) to have a single terminal hydroxyl or amine group can be "end-capped" with this compound. This reaction quantitatively attaches the butyl-tolyl moiety to the polymer chain terminus. This end-functionalized polymer can then serve as a macro-initiator for another polymerization step or be used in the creation of block copolymers, star polymers, or polymer brushes where the specific chemical nature of the chain end dictates the material's self-assembly behavior or interfacial properties.

Dear User,

The provided outline is highly specific to this particular compound. Unfortunately, publicly available scientific research has not focused on this molecule for the applications you have specified. General information on aromatic isocyanates is available, but any attempt to extrapolate this to "this compound" would not be scientifically accurate and would violate the strict constraints of your request to focus solely on the specified compound.

Therefore, we are unable to generate the requested article with the required level of scientific accuracy and specificity. We recommend verifying the chemical name or exploring alternative, more widely researched aromatic isocyanates if you wish to obtain a detailed article on this topic.

We apologize for any inconvenience this may cause.

Computational Chemistry and Theoretical Studies on Aromatic Isocyanate Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of aromatic isocyanates. These studies provide detailed information about the transition states, intermediate complexes, and energy landscapes of key reactions.

Urethane (B1682113) Formation: The reaction of an isocyanate with an alcohol to form a urethane is fundamental to polyurethane chemistry. Computational studies on model systems, such as the reaction between phenyl isocyanate and methanol (B129727), reveal a detailed mechanism. researchgate.net Key findings from these theoretical investigations include:

Complex Formation: The reaction initiates with the formation of pre-reaction complexes between the isocyanate and alcohol molecules. researchgate.net

Transition State: The reaction proceeds through a late, asymmetric, cyclic transition state. researchgate.net Quantum-chemical calculations using methods like B3LYP/6-311++G(df,p) have shown that for the reaction of phenyl isocyanate with methanol, the addition of the alcohol across the C=N bond is strongly preferred over addition to the C=O bond. researchgate.netpleiades.online

Influence of Alcohol Association: The energy barrier of the reaction is significantly influenced by the self-association of the alcohol. As the degree of alcohol association (dimers, trimers) increases, the activation energy for the reaction decreases, making the reaction more favorable. researchgate.net

Catalysis: Theoretical studies have also explored catalyzed urethane formation. For instance, in the presence of an amine catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction between phenyl isocyanate and methanol proceeds through a trimolecular complex, followed by proton transfer steps, significantly lowering the energy barrier compared to the uncatalyzed reaction. researchgate.net

Atmospheric Reactions: The gas-phase reactions of aromatic isocyanates with atmospheric radicals have also been investigated. A study on para-tolyl-isocyanate reacting with the hydroxyl (OH) radical, using high-level quantum chemical computations (CCSD(T)), found that the primary reaction pathway is the addition of the OH radical to the aromatic ring, rather than an attack on the isocyanate group. nih.govacs.org The position of the attack is influenced by the electronic effects of the substituents. For p-tolyl-isocyanate, addition at the ortho-position relative to the NCO group was identified as the main channel. nih.govacs.org

Cyclotrimerization: Isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, a reaction crucial for creating cross-linked polyurethane networks. Computational studies show this process is highly exothermic. For methyl isocyanate, the enthalpy change was estimated to be -66.4 kcal/mol. rsc.org The energetics are sensitive to the substituent on the isocyanate; phenyl isocyanate deviates from the linear energy relationships observed for alkyl-substituted isocyanates, which is attributed to changes in orbital resonance interactions upon forming the triphenyl isocyanurate ring. rsc.org

Calculated Energetics for Aromatic Isocyanate Reactions

| Reaction | Model System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Urethane Formation | Phenyl Isocyanate + Methanol | B3LYP/6-311++G(df,p) | Energy barrier decreases with alcohol association. | researchgate.net |

| Atmospheric Oxidation | p-Tolyl-Isocyanate + OH Radical | CCSD(T)//M06-2X | OH addition to the aromatic ring is the major pathway. | nih.govacs.org |

| Cyclotrimerization | Methyl Isocyanate | Quantum Chemistry | ΔH ≈ -66.4 kcal/mol. | rsc.org |

| Catalyzed Urethane Formation | Phenyl Isocyanate + Methanol + DBU | B3LYP/6-31G(d) | Catalyst lowers the activation energy via a trimolecular complex. | researchgate.net |

Molecular Dynamics Simulations for Understanding Polymerization Processes and Network Formation

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of polyurethane polymerization and the subsequent formation of complex three-dimensional networks. These simulations bridge the gap between quantum mechanical calculations on single reactions and the macroscopic properties of the final polymer material.

Simulating Polymerization: Researchers have developed various methods to simulate the formation of polyurethane structures from their constituent monomers, such as aromatic diisocyanates and polyols. nih.gov These simulations can model the step-by-step process of chain growth and cross-linking, providing insights into the final polymer architecture. However, creating realistic, well-equilibrated polymer networks is a significant challenge, often requiring reactive schemes within the simulation. tue.nl

Reactive Force Fields (ReaxFF): A significant advancement in this area is the use of reactive force fields, like ReaxFF. Unlike traditional force fields with fixed bonds, ReaxFF allows for the formation and breaking of chemical bonds during the simulation. This enables the explicit modeling of polymerization reactions and the resulting network topology. osti.govresearchgate.net ReaxFF has been successfully used to predict the physiochemical and mechanical properties of polyurethane systems derived from MDI and butanediol, demonstrating its capability to link molecular structure to material performance. osti.govresearchgate.net These simulations can capture complex processes, including:

The kinetics of cross-linking. capes.gov.br

The evolution of the polymer network structure. capes.gov.br

The influence of initial conditions on structural imperfections. capes.gov.br

Investigating Polymer Properties: MD simulations are also employed to study the structure-property relationships of the resulting polyurethanes. By analyzing the simulated polymer structures, researchers can investigate:

The degree of phase separation between hard (isocyanate-derived) and soft (polyol-derived) segments.

The nature and extent of hydrogen bonding within the polymer matrix.

The mechanical response of the material to stress and strain. researchgate.net

These simulations are crucial for understanding how the molecular architecture, dictated by monomers like 4-Butyl-1-isocyanato-2-methylbenzene, translates into the functional properties of the final polyurethane material.

Theoretical Exploration of Structure-Reactivity Relationships in Isocyanates

Electronic Effects: The electrophilic character of the carbon atom in the isocyanate group is a primary determinant of its reactivity towards nucleophiles like alcohols. nih.gov

Aromatic vs. Aliphatic: Aromatic isocyanates are generally more reactive than aliphatic ones. The aromatic ring acts as an electron-withdrawing group, delocalizing negative charge and increasing the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. nih.govmdpi.commdpi.com

Substituent Effects: The nature and position of other substituents on the aromatic ring further modulate this reactivity. For a compound like this compound, the electron-donating nature of the butyl and methyl groups (via hyperconjugation and inductive effects) would be expected to slightly decrease the reactivity of the isocyanate group compared to an unsubstituted phenyl isocyanate.

Quantitative Structure-Activity Relationships (QSAR): QSAR methodologies offer a computational approach to correlate molecular structure with chemical reactivity or biological activity. mdpi.comnih.govrsc.org In the context of aromatic isocyanates, QSAR models can be developed using a set of calculated molecular descriptors to predict reactivity. These descriptors can quantify various electronic, steric, and topological features of the molecule. Although specific QSAR studies for the reactivity of this compound are not available, the principles have been applied to predict the properties of other aromatic compounds, demonstrating the potential of this approach. mdpi.comrsc.org

Influence of Molecular Structure on Aromatic Isocyanate Reactivity

| Structural Feature | Effect on Isocyanate Carbon | Predicted Impact on Reactivity | Example |

|---|---|---|---|

| Aromatic Ring (vs. Aliphatic Chain) | Electron-withdrawing | Increase | Phenyl Isocyanate > Cyclohexyl Isocyanate |

| Electron-Donating Groups (e.g., -CH₃, -C₄H₉) | Increase electron density | Decrease | Phenyl Isocyanate > Tolyl Isocyanate |

| Electron-Withdrawing Groups (e.g., -NO₂) | Decrease electron density | Increase | Nitrophenyl Isocyanate > Phenyl Isocyanate |

By combining insights from quantum chemistry, molecular dynamics, and structure-reactivity theories, a comprehensive understanding of the chemical behavior of this compound within complex polymer systems can be achieved.

Emerging Research Directions and Sustainable Aspects in Isocyanate Chemistry

Innovations in Green Chemistry for Environmentally Benign Isocyanate Production

The conventional method for producing isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical. nih.govnwo.nl This has spurred significant research into developing safer, more environmentally friendly, and sustainable "phosgene-free" manufacturing processes. nwo.nlrsc.orgrug.nl Key areas of innovation include the exploration of alternative feedstocks and novel catalytic systems.

One of the most promising green chemistry approaches involves the synthesis of isocyanates from renewable resources, thereby reducing reliance on petrochemicals. acs.orgrsc.orgresearchgate.net Researchers are investigating the use of biomass-derived materials such as vegetable oils, lignin, and fatty acids as starting points for isocyanate production. acs.orgrsc.org For instance, carboxylic acids derived from algae biomass can be converted into isocyanates through a process involving Curtius rearrangement, which is amenable to scalable and safer continuous flow chemistry. acs.org

Several phosgene-free chemical pathways are under active investigation, each with its own set of advantages and challenges. nih.govacs.org These methods often involve the thermal decomposition of carbamates, which can be synthesized through various routes: nih.govacs.org

Reductive Carbonylation: This method involves the reaction of nitroaromatic compounds with carbon monoxide in the presence of a catalyst to form an isocyanate. acs.orgresearchgate.net

Oxidative Carbonylation: In this process, amines are reacted with carbon monoxide and an oxidizing agent to produce carbamates, which are then decomposed to isocyanates. acs.org

Dimethyl Carbonate (DMC) Method: This route uses dimethyl carbonate as a less hazardous alternative to phosgene to react with amines to form carbamates. acs.org

Urea (B33335) Method: This approach utilizes urea and an amine as starting materials to produce a carbamate (B1207046), which is subsequently thermolyzed to the isocyanate. nih.govacs.org This process is considered to have "zero emission" potential as the byproducts can be recycled back into the synthesis of the raw materials. nih.gov A recent industrial trial in China for the phosgene-free production of diphenylmethane (B89790) diisocyanate (MDI) using the urea method has shown promising results. bloominglobal.com

The development of efficient and robust catalysts is crucial for the viability of these alternative routes. nih.gov Much of the current research is focused on single-component metal catalysts, particularly those based on zinc, due to their high activity and cost-effectiveness. nih.gov

Table 1: Comparison of Phosgene-Free Isocyanate Production Methods

| Method | Starting Materials | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Carbonylation | Nitro compounds, Carbon monoxide | - | Direct route to isocyanates. acs.org | Requires high pressures and temperatures; catalyst separation and recycling. |

| Oxidative Carbonylation | Amines, Carbon monoxide, Oxidizing agent | Carbamates | Avoids the use of nitro compounds. | Catalyst stability and selectivity. |

| Dimethyl Carbonate (DMC) Method | Amines, Dimethyl carbonate | Carbamates | DMC is a greener reagent than phosgene. acs.org | Reaction kinetics and equilibrium limitations. |

| Urea Method | Amines, Urea | Carbamates | Utilizes inexpensive and readily available raw materials; potential for "zero emissions". nih.gov | Thermal decomposition of carbamates can be energy-intensive. |

| Renewable Feedstocks (e.g., Curtius Rearrangement) | Bio-based carboxylic acids | Acyl azides | Reduces reliance on fossil fuels; can be adapted for continuous flow processes. acs.org | Feedstock availability and processing costs. rsc.org |

Chemical Recycling and Depolymerization Strategies for Isocyanate Recovery from Polymeric Waste

The widespread use of polyurethanes, which are derived from isocyanates, presents a significant waste management challenge. rsc.org Chemical recycling, or chemolysis, has emerged as a key strategy to break down polyurethane waste into its constituent monomers, including the recovery of isocyanates or their precursors, thereby creating a more circular economy. acs.orguctm.edu Several chemolysis techniques are being explored, with glycolysis, aminolysis, and hydrolysis being the most prominent. acs.orgscirp.org

Glycolysis is a well-established method for recycling polyurethane foams, where the polymer is depolymerized by reacting it with a glycol at elevated temperatures. acs.orgntnu.no This process primarily aims to recover the polyol component of the polyurethane. ntnu.no The isocyanate-derived fraction is often recovered in the form of amines. ntnu.noacs.org Research in this area is focused on optimizing reaction conditions, such as temperature, catalyst type, and solvent ratios, to maximize the yield and purity of the recovered polyol. ntnu.nomdpi.com Microwave-assisted glycolysis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org

Aminolysis involves the depolymerization of polyurethanes using amines. nih.gov This process can be highly effective in breaking down the urethane (B1682113) linkages to yield the original polyol and amine-based compounds derived from the isocyanate. nih.govresearchgate.net Recent studies have demonstrated that using specific amine reagents can lead to the recovery of high-quality polyols that are comparable to virgin materials. nih.govacs.org Microwave-assisted aminolysis has also been shown to be an efficient method for this process. acs.org

Hydrolysis , the depolymerization of polyurethanes using water, is another viable recycling route. scirp.org This process typically requires high temperatures and pressures and can be catalyzed by acids or bases. scirp.org The primary products are the corresponding polyol and diamine from the isocyanate. scirp.org

A significant recent advancement in this field is the development of methods for the direct recovery of isocyanates from polyurethane waste. nih.govacs.orgfigshare.comresearchgate.netnih.gov One innovative approach utilizes an organoboron Lewis acid to depolymerize polyurethanes directly back to isocyanates under mild conditions, avoiding the need for harsh reagents. nih.govacs.orgfigshare.comresearchgate.netnih.gov This strategy has been successfully applied to both thermoplastic and thermoset polyurethanes, and the recovered isocyanates have been used to synthesize second-generation polyurethanes with properties comparable to the original materials. nih.gov

Table 2: Overview of Chemical Recycling Methods for Polyurethane Waste

| Method | Depolymerization Agent | Primary Recovered Products | Key Features |

|---|---|---|---|

| Glycolysis | Glycols (e.g., diethylene glycol) | Polyols, Isocyanate-derived amines | Most mature chemical recycling route; can be enhanced with microwave assistance. acs.orgnih.gov |

| Aminolysis | Amines (e.g., diethylenetriamine) | Polyols, Isocyanate-derived amines | Effective for complete degradation of urethane groups; can yield high-quality recovered polyols. nih.govacs.org |

| Hydrolysis | Water | Polyols, Isocyanate-derived diamines | Can be catalyzed by acids or bases; typically requires high temperature and pressure. scirp.org |

| Organoboron-mediated Depolymerization | Organoboron Lewis acids | Isocyanates, Polyols | Allows for direct recovery of isocyanates under mild conditions; enables a closed-loop recycling process. nih.govacs.org |

Life Cycle Assessment (LCA) Studies for Isocyanate-Derived Materials and Processes

Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. americanchemistry.comamericanchemistry.com For isocyanates and the materials derived from them, LCAs provide crucial insights into their environmental footprint and help identify areas for improvement. americanchemistry.comamericanchemistry.com

Cradle-to-gate LCA studies have been conducted for major isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). americanchemistry.comamericanchemistry.com These assessments quantify the total energy requirements, water consumption, and various environmental emissions (to air, water, and soil) associated with their production. americanchemistry.comamericanchemistry.com The system boundaries of these studies typically include raw material extraction, the production of precursors like aniline (B41778) and phosgene, and the final synthesis of the isocyanate. americanchemistry.com

LCA studies have also been applied to polyurethane products, comparing the environmental performance of different production processes and end-of-life scenarios. researchgate.netacs.orgacs.org For instance, a comparative LCA of different manufacturing processes for waterborne polyurethane dispersions (PUDs) revealed that a conceptualized continuous flow process had the lowest environmental impact and carbon footprint compared to traditional batch processes. researchgate.netacs.org

A case study on toluene diisocyanate (TDI) production in Germany highlighted significant variations in greenhouse gas emissions between different production sites, indicating a substantial potential for emission reduction through process optimization and the adoption of best practices. researchgate.netmobility-compass.eukit.edu This underscores the importance of site-specific data in conducting accurate LCAs and guiding sustainability efforts within the chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.